Pregnanediol

Descripción

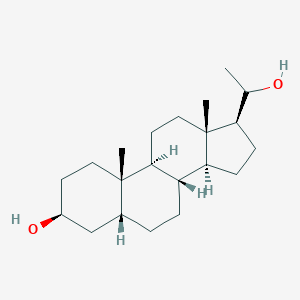

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-19,22-23H,4-12H2,1-3H3/t13-,14+,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYQTGBBEZQBGO-BERLURQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pregnanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-92-2, 666752-60-9 | |

| Record name | Pregnanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnandiol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 80-92-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-β-pregnane-3-α,20-α-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREGNANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3JD1Y22C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pregnanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243.5 °C | |

| Record name | Pregnanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pregnanediol: A Comprehensive Technical Guide to its Role as a Progesterone Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol is a primary, inactive urinary metabolite of progesterone, a critical steroid hormone in the female reproductive cycle and pregnancy.[1][2] The quantification of this compound provides a non-invasive method to indirectly assess progesterone levels and activity, offering valuable insights into ovarian function, ovulation, and the health of the luteal phase and pregnancy.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its metabolic pathway from progesterone, its physiological significance, and the methodologies for its measurement.

Progesterone Metabolism to this compound

The metabolic conversion of progesterone to this compound primarily occurs in the liver, although other tissues like the intestines, brain, and skin also contribute.[3][6] The process involves a series of enzymatic reactions, leading to the formation of two main stereoisomers: α-pregnanediol and β-pregnanediol.[6] The initial and rate-limiting step is the reduction of progesterone by either 5α-reductase or 5β-reductase, which determines the subsequent metabolic pathway.[7]

The two main pathways are:

-

5α-Reductase Pathway: This pathway leads to the formation of α-pregnanediol. Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) converts 5α-DHP to allopregnanolone, which is then converted to α-pregnanediol by 20α-hydroxysteroid dehydrogenase (20α-HSD).[6][8] The 5α-reductase pathway is also associated with the production of neurosteroids that have calming and anti-inflammatory effects.[6]

-

5β-Reductase Pathway: This pathway results in the formation of β-pregnanediol, which is quantitatively the most significant metabolite.[9] Progesterone is reduced to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase. 3α-HSD then converts 5β-DHP to pregnanolone, which is finally converted to β-pregnanediol by 20α-HSD.[8]

Following their formation, these this compound metabolites are conjugated in the liver with glucuronic acid by the enzyme UDP-glucuronosyltransferase to form this compound glucuronide (PdG), a water-soluble compound that is then excreted in the urine.[8][10] Approximately 15-30% of a parenteral dose of progesterone is metabolized and excreted as this compound glucuronide.[10]

Quantitative Data on Urinary this compound Levels

The concentration of this compound in urine fluctuates significantly throughout the menstrual cycle and during pregnancy, reflecting the changes in progesterone production. These levels are a key indicator of reproductive health.

Table 1: Typical Urinary α-Pregnanediol Levels in Different Physiological States

| Physiological State | Typical Range (ng/mg creatinine) | Reference |

| Follicular Phase | 25 - 100 | [4][11] |

| Ovulatory Phase | 25 - 100 | [4][11] |

| Luteal Phase | 200 - 740 | [4][11] |

| Postmenopausal | 15 - 50 | [4][11] |

| Male | 20 - 130 | [4][11] |

| With 100mg Oral Progesterone | 580 - 3000 | [4][11] |

Table 2: Typical Urinary β-Pregnanediol Levels in Different Physiological States

| Physiological State | Typical Range (ng/mg creatinine) | Reference |

| Follicular Phase | 100 - 300 | [12][13] |

| Ovulatory Phase | 100 - 300 | [12][13] |

| Luteal Phase | 600 - 2000 | [12][13] |

| Postmenopausal | 60 - 200 | [12][13] |

| With 100mg Oral Progesterone | 2000 - 9000 | [12][13] |

Clinical and Research Significance

The measurement of urinary this compound has significant applications in both clinical diagnostics and research settings.

-

Confirmation of Ovulation: A significant rise in this compound levels in the luteal phase of the menstrual cycle confirms that ovulation has occurred.[3][12] The absence of this rise can indicate anovulation.[3][6]

-

Assessment of Luteal Phase Adequacy: The luteal phase is characterized by high progesterone production from the corpus luteum. Low levels of this compound during this phase may indicate a luteal phase defect, a condition associated with infertility and early pregnancy loss.[3][6]

-

Monitoring Pregnancy: During pregnancy, the placenta becomes the primary source of progesterone. Monitoring this compound levels can provide an indication of placental function.[4][5] Declining levels may be associated with an increased risk of miscarriage.[12]

-

Monitoring Progesterone Supplementation: Urinary this compound measurement is a valuable tool for monitoring the efficacy of oral progesterone therapy.[12][14]

Experimental Protocols for this compound Measurement

The two primary methods for the quantification of this compound and its glucuronide conjugate in urine are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used, high-throughput method for quantifying this compound glucuronide (PdG). It is a competitive immunoassay where PdG in the sample competes with a labeled PdG for binding to a limited number of antibodies.

Detailed Methodology:

-

Sample Preparation:

-

Collect first-morning void urine samples.

-

Centrifuge the urine at approximately 1500 x g for 10 minutes to remove any sediment.

-

Store the supernatant at -20°C until analysis.

-

Prior to the assay, thaw samples to room temperature.

-

Dilute urine samples with the provided assay buffer. The optimal dilution factor should be determined empirically but typically ranges from 1:50 to 1:200.[15]

-

-

Assay Procedure (based on a typical competitive ELISA kit): [15][16][17]

-

Prepare standards and controls as per the kit instructions.

-

Pipette 50 µL of standards, controls, and diluted samples into the appropriate wells of the microtiter plate pre-coated with a capture antibody.

-

Add 25 µL of the PdG-enzyme conjugate (e.g., PdG-horseradish peroxidase) to each well.

-

Add 25 µL of the anti-PdG antibody solution to each well.

-

Incubate the plate for a specified time (e.g., 2 hours) at room temperature, often with gentle shaking.

-

Wash the plate multiple times (typically 3-5 times) with the provided wash buffer to remove unbound reagents.

-

Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate in the dark for a specified time (e.g., 30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of PdG in the sample.

-

Add 50 µL of a stop solution to each well to terminate the reaction.

-

Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original urine sample.

-

Urinary creatinine levels are often measured in the same samples to normalize the PdG concentration for variations in urine dilution.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for the absolute quantification of this compound. It involves the separation of the analyte by liquid chromatography followed by its detection and quantification by mass spectrometry.

Detailed Methodology:

-

Sample Preparation (including hydrolysis of the glucuronide conjugate):

-

Collect and centrifuge urine samples as described for ELISA.

-

To an aliquot of the urine sample (e.g., 1 mL), add an internal standard (a stable isotope-labeled version of this compound) to correct for analytical variability.

-

Add β-glucuronidase enzyme to hydrolyze the this compound glucuronide to free this compound. Incubate at an optimal temperature (e.g., 37°C) for a specific duration (e.g., overnight).

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the this compound from the urine matrix.

-

LLE Example: Add an organic solvent (e.g., diethyl ether or ethyl acetate), vortex, and centrifuge. Collect the organic layer containing the this compound.

-

SPE Example: Pass the sample through a C18 cartridge, wash with a polar solvent to remove interferences, and then elute the this compound with a non-polar solvent.

-

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate this compound from other components in the sample using a suitable column (e.g., C18) and a specific mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid).

-

Mass Spectrometry:

-

The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective and sensitive detection.

-

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of this compound standards.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

The concentration is then adjusted for the initial volume of urine used.

-

Conclusion

This compound serves as a reliable and clinically valuable biomarker for assessing progesterone production and activity. Its measurement in urine offers a non-invasive window into key aspects of female reproductive health, including ovulation, luteal phase function, and pregnancy viability. The choice between ELISA and LC-MS/MS for its quantification will depend on the specific requirements of the research or clinical application, with ELISA offering high-throughput capabilities and LC-MS/MS providing superior specificity and sensitivity. A thorough understanding of the metabolic pathways and analytical methodologies is essential for the accurate interpretation of this compound levels in both research and clinical settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | Rupa Health [rupahealth.com]

- 4. a-Pregnanediol (oral progesterone range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. a-Pregnanediol (postmenopausal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. a-Pregnanediol | Rupa Health [rupahealth.com]

- 7. Progesterone Metabolites (Urine) - DUTCH | HealthMatters.io [healthmatters.io]

- 8. This compound-3-Glucuronide | Rupa Health [rupahealth.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound glucuronide - Wikipedia [en.wikipedia.org]

- 11. a-Pregnanediol (luteal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. b-Pregnanediol | Rupa Health [rupahealth.com]

- 13. b-Pregnanediol (luteal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 14. zrtlab.com [zrtlab.com]

- 15. benchchem.com [benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. arborassays.com [arborassays.com]

The Biological Functions of Urinary Pregnanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnanediol, specifically its major urinary metabolite this compound-3-glucuronide (PdG), serves as a critical non-invasive biomarker for assessing progesterone activity.[1][2] Progesterone, a steroid hormone primarily secreted by the corpus luteum, placenta, and adrenal glands, is indispensable for normal reproductive function.[1][3] Consequently, the measurement of urinary this compound provides a reliable reflection of progesterone production and metabolism, offering invaluable insights into female reproductive health.[4] This technical guide provides an in-depth exploration of the biological functions of urinary this compound, its clinical significance, and the methodologies for its quantification.

Progesterone Metabolism and the Significance of Urinary this compound

Progesterone undergoes extensive metabolism, primarily in the liver, before its excretion. The main pathway involves the reduction of progesterone to this compound (5β-pregnane-3α,20α-diol), which is then conjugated with glucuronic acid to form the water-soluble this compound-3-glucuronide (PdG), the primary form excreted in urine.[5] Approximately 15-30% of a parenteral dose of progesterone is metabolized and excreted as this compound glucuronide.[5]

The measurement of urinary this compound offers a time-integrated assessment of progesterone production, reflecting the cumulative secretion over several hours, which can be more representative than a single serum progesterone measurement due to the pulsatile nature of progesterone release.

Core Biological Functions and Clinical Applications

The biological functions of urinary this compound are intrinsically linked to the actions of its precursor, progesterone. Its measurement is a cornerstone in the evaluation and management of various physiological and pathological conditions in reproductive endocrinology.

Confirmation of Ovulation and Assessment of Luteal Phase Function

A hallmark of a normal ovulatory menstrual cycle is the post-ovulatory rise in progesterone production by the corpus luteum. This surge is mirrored by a significant increase in urinary this compound levels.[6] Monitoring these levels can confirm the occurrence of ovulation, a critical step in fertility assessment.[7] A sustained elevation of urinary PdG is indicative of a functional corpus luteum.

Conversely, low levels of urinary this compound during the luteal phase may indicate a luteal phase defect (LPD), a condition characterized by insufficient progesterone production to maintain a healthy endometrium for embryo implantation and growth.[6][8]

Monitoring of Pregnancy

During pregnancy, the placenta becomes the primary source of progesterone, leading to a substantial and sustained increase in urinary this compound levels.[1] Serial measurements of urinary this compound can be used to monitor placental function and the well-being of the pregnancy.[1] Inadequate or declining levels may be associated with an increased risk of miscarriage or ectopic pregnancy.[9]

Evaluation of Menstrual Irregularities and Anovulatory Cycles

In anovulatory cycles, the absence of ovulation leads to a failure of corpus luteum formation and consequently, no significant rise in progesterone and urinary this compound levels during the latter half of the cycle.[6] Therefore, consistently low urinary this compound levels can help diagnose anovulation, a common cause of infertility.

Monitoring Progesterone Supplementation

Urinary this compound measurements are valuable for monitoring the efficacy of exogenous progesterone therapy, which is often prescribed for conditions such as luteal phase deficiency or during assisted reproductive technologies.[10]

Quantitative Data Presentation

The following tables summarize typical urinary this compound levels across various physiological states. It is important to note that reference ranges can vary between laboratories and analytical methods.

Table 1: Urinary this compound Levels During the Menstrual Cycle

| Menstrual Cycle Phase | Typical Urinary this compound Levels (ng/mg creatinine) |

| Follicular Phase | 25 - 100 |

| Ovulatory Phase | 25 - 100 |

| Luteal Phase | 200 - 740 (α-pregnanediol)[11] |

| Luteal Phase (Mid-luteal) | Mean: 1324 (Range: 849-1932)[12] |

Table 2: Urinary this compound Levels During Pregnancy

| Trimester | Typical Urinary this compound Levels (mg/24 hours) |

| First Trimester | Steadily rising |

| Second Trimester | Continuing to rise |

| Third Trimester | Peak levels |

Note: Specific quantitative ranges for trimesters are highly variable and increase progressively throughout pregnancy.

Table 3: Urinary this compound Levels in Other Conditions

| Condition | Typical Urinary this compound Levels |

| Anovulatory Cycles | Consistently low throughout the cycle |

| Luteal Phase Defect | Lower than normal levels during the luteal phase |

| Polycystic Ovary Syndrome (PCOS) | Variable; may show evidence of anovulation with low levels, or erratic patterns. Some studies show lower levels in the early luteal phase in ovulatory cycles.[4][13] |

| Menopause | 15 - 50 ng/mg creatinine (α-pregnanediol)[14] |

Experimental Protocols

The quantification of urinary this compound is crucial for its clinical application. The following are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary this compound-3-Glucuronide (PdG)

Principle: This is a competitive immunoassay where urinary PdG competes with a known amount of enzyme-labeled PdG for binding to a limited number of anti-PdG antibody sites. The amount of bound enzyme conjugate is inversely proportional to the concentration of PdG in the sample.[15][16]

Materials:

-

Microtiter plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)[16]

-

This compound-3-Glucuronide (PdG) standard

-

Urinary PdG controls

-

Rabbit anti-PdG antibody[16]

-

PdG-peroxidase conjugate[16]

-

Wash buffer concentrate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Methodology:

-

Sample Preparation: Centrifuge urine samples to remove any particulate matter. Dilute samples with assay buffer as per the kit instructions.[17]

-

Assay Procedure: a. Add standards, controls, and diluted urine samples to the appropriate wells of the microtiter plate. b. Add the PdG-peroxidase conjugate to each well. c. Add the rabbit anti-PdG antibody to each well to initiate the competitive binding. d. Incubate the plate, typically for 2 hours at room temperature, with gentle shaking.[16] e. Wash the plate multiple times with wash buffer to remove unbound reagents. f. Add TMB substrate solution to each well and incubate in the dark to allow for color development. g. Add stop solution to terminate the reaction.

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

Principle: GC-MS combines the separation power of gas chromatography with the detection specificity of mass spectrometry to accurately quantify this compound. The method typically involves enzymatic hydrolysis of the glucuronide conjugate, extraction, derivatization to increase volatility, and subsequent analysis.[18][19]

Materials:

-

Urine sample

-

Internal standard (e.g., epitestosterone)

-

β-glucuronidase from Helix pomatia

-

Organic solvents (e.g., diethyl ether, hexane)

-

Derivatization reagents (e.g., methoxyamine hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

-

GC-MS system

Methodology:

-

Sample Preparation: a. To a urine aliquot, add the internal standard. b. Adjust the pH and add β-glucuronidase to hydrolyze the this compound-glucuronide conjugate. Incubate to ensure complete hydrolysis. c. Perform liquid-liquid extraction with an organic solvent like diethyl ether to isolate the free steroids. d. Evaporate the organic solvent to dryness.

-

Derivatization: a. Perform a two-step derivatization. First, react the dried extract with methoxyamine hydrochloride in pyridine to form methoxime derivatives of the keto groups. b. Subsequently, add a silylating agent (e.g., BSTFA with 1% TMCS) to convert hydroxyl groups to trimethylsilyl ethers. This increases the volatility of the analytes for GC analysis.

-

GC-MS Analysis: a. Inject the derivatized sample into the GC-MS system. b. The gas chromatograph separates the steroid derivatives based on their boiling points and interaction with the stationary phase of the column. c. The mass spectrometer detects and quantifies the specific ions corresponding to the derivatized this compound and the internal standard.

-

Data Analysis: a. Identify the this compound peak based on its retention time and mass spectrum. b. Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard. c. Calculate the concentration of this compound in the original urine sample.[20]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary this compound-3-Glucuronide (PdG)

Principle: LC-MS/MS offers high sensitivity and specificity for the direct measurement of PdG in urine, often with minimal sample preparation (a "dilute and shoot" method).[5][21]

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated PdG)

-

Methanol, Water (LC-MS grade)

-

Formic acid or ammonium fluoride (for mobile phase)

-

LC-MS/MS system

Methodology:

-

Sample Preparation ("Dilute and Shoot"): a. Centrifuge the urine sample to remove particulates. b. Dilute a small volume of the urine supernatant with a solution containing the internal standard (e.g., a mixture of methanol and water).[5]

-

LC-MS/MS Analysis: a. Inject the diluted sample into the LC-MS/MS system. b. The liquid chromatograph separates PdG from other urinary components. c. The tandem mass spectrometer provides highly specific detection and quantification of PdG and the internal standard using selected reaction monitoring (SRM).

-

Data Analysis: a. A calibration curve is constructed by analyzing standards of known PdG concentrations. b. The concentration of PdG in the urine sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

Visualization of Key Pathways and Workflows

Progesterone Signaling Pathways

Progesterone exerts its biological effects through both genomic and non-genomic signaling pathways.

Caption: Figure 1: Overview of Progesterone Signaling Pathways.

Experimental Workflow for Urinary PdG Analysis by ELISA

Caption: Figure 2: General Workflow for a Competitive ELISA for Urinary PdG.

Conclusion

Urinary this compound is a robust and clinically valuable biomarker that provides a non-invasive window into progesterone activity. Its measurement is integral to the assessment of female reproductive health, from confirming ovulation and evaluating luteal phase adequacy to monitoring pregnancy. The choice of analytical methodology depends on the specific clinical or research question, with ELISA offering a high-throughput solution and mass spectrometry-based methods providing superior specificity and accuracy. A thorough understanding of the biological functions of urinary this compound and the appropriate application of these analytical techniques is essential for researchers, scientists, and drug development professionals working in the field of reproductive endocrinology.

References

- 1. What is the mechanism of Progesterone? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacodynamics of progesterone - Wikipedia [en.wikipedia.org]

- 4. Luteal phase progesterone excretion in ovulatory women with polycystic ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. This compound | Rupa Health [rupahealth.com]

- 7. Ovulation - Wikipedia [en.wikipedia.org]

- 8. Daily Luteal Serum and Urinary Hormone Profiles in the Menopausal Transition: Study of Women’s Health Across the Nation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. a-Pregnanediol (oral progesterone range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 12. zrtlab.com [zrtlab.com]

- 13. academic.oup.com [academic.oup.com]

- 14. a-Pregnanediol (postmenopausal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. mro.massey.ac.nz [mro.massey.ac.nz]

- 16. arborassays.com [arborassays.com]

- 17. benchchem.com [benchchem.com]

- 18. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Gas chromatography assay of urinary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

The Isolation of Pregnanediol: A Historical and Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery and history of pregnanediol isolation. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational methodologies that paved the way for modern steroid analysis. This document details the initial discovery, the key scientific contributors, and the evolution of isolation and quantification techniques from the late 1920s through the mid-20th century. Detailed experimental protocols for pivotal historical methods are provided, alongside a summary of early quantitative findings. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the core concepts.

Introduction

This compound, specifically 5β-pregnane-3α,20α-diol, is a biologically inactive metabolite of progesterone. Its discovery and the subsequent development of methods for its isolation and quantification from human urine were landmark achievements in endocrinology. These breakthroughs provided the first practical means of indirectly measuring progesterone levels, offering invaluable insights into the menstrual cycle, pregnancy, and the function of the corpus luteum. This guide revisits the pivotal discoveries and the meticulous experimental work that established the significance of this compound as a biomarker.

The Dawn of Discovery: A Historical Timeline

The story of this compound is intrinsically linked to the burgeoning field of steroid chemistry in the early 20th century.

-

1929: Guy Frederic Marrian, working in London, isolated a crystalline substance from the urine of pregnant women. He noted it contained two hydroxyl groups and could be acetylated, but its precise chemical structure remained elusive.

-

1930: Almost concurrently, Adolf Butenandt in Göttingen, Germany, independently isolated the same diol from pregnancy urine and successfully elucidated its chemical structure. Butenandt, who would later be awarded the Nobel Prize in Chemistry in 1939 for his work on sex hormones, coined the name "pregnandiol."

-

1936-1937: Eleanor Venning and J.S.L. Browne at McGill University in Montreal made a crucial advancement by demonstrating that this compound is excreted in the urine as a water-soluble conjugate, specifically this compound glucuronide. They developed the first clinically useful quantitative method for its measurement, a gravimetric procedure for determining sodium this compound glucuronidate. This method solidified the link between urinary this compound and progesterone metabolism.

Progesterone Metabolism to this compound

This compound is the primary urinary metabolite of progesterone, formed primarily in the liver through a series of enzymatic reactions. Understanding this pathway is crucial for interpreting urinary this compound levels.

The metabolic conversion involves the reduction of the A-ring of the steroid nucleus and the ketone groups at positions C3 and C20. The principal pathway leading to the major urinary metabolite, 5β-pregnane-3α,20α-diol, is as follows:

-

Progesterone is first acted upon by 5β-reductase .

-

The resulting 5β-dihydroprogesterone is then converted by 3α-hydroxysteroid dehydrogenase (3α-HSD) to pregnanolone .

-

Finally, 20α-hydroxysteroid dehydrogenase (20α-HSD) reduces pregnanolone to β-pregnanediol (5β-pregnane-3α,20α-diol) .

This final product is then conjugated with glucuronic acid to form the water-soluble this compound glucuronide, which is readily excreted in the urine.

Historical Experimental Protocols for this compound Isolation

The early methods for isolating and quantifying this compound from urine were laborious and required large sample volumes. Below are detailed descriptions of two seminal methods.

The Venning and Browne Gravimetric Method (1937)

This method was the first to provide a quantitative measure of this compound excretion and was widely adopted for clinical investigations. It relies on the precipitation of sodium this compound glucuronidate.

Experimental Workflow:

Detailed Protocol:

-

Sample Collection: A complete 24-hour urine sample is collected.

-

Extraction: A measured volume of urine is extracted with butyl alcohol.

-

Evaporation: The butyl alcohol extract is evaporated to dryness under reduced pressure.

-

Precipitation: The residue is dissolved in a minimal amount of water, and sodium this compound glucuronidate is precipitated by the addition of acetone.

-

Purification: The crude precipitate is collected by centrifugation, washed, and purified by recrystallization from hot water and then ethyl alcohol.

-

Quantification: The purified sodium this compound glucuronidate is dried to a constant weight and weighed. The amount of free this compound is then calculated based on the molecular weights.

The Talbot et al. Colorimetric Method (Modification of Astwood and Jones Method)

This method offered increased sensitivity over the gravimetric method, allowing for the measurement of smaller quantities of this compound. It involves acid hydrolysis to cleave the glucuronide conjugate, followed by precipitation and a colorimetric reaction.

Experimental Workflow:

Detailed Protocol:

-

Sample Collection: A 24-hour urine sample is collected.

-

Hydrolysis: A portion of the urine is boiled with concentrated hydrochloric acid to hydrolyze the this compound glucuronide.

-

Extraction: The hydrolyzed urine is extracted with an organic solvent such as toluene.

-

Purification: The toluene extract is washed with sodium hydroxide and water. A permanganate oxidation step is often included to remove interfering chromogens.

-

Chromatography: The extract is subjected to chromatography on an alumina column to separate the this compound from other steroids.

-

Acetylation: The this compound fraction is acetylated to form this compound diacetate.

-

Further Chromatography: A second alumina column chromatography step is performed to further purify the this compound diacetate.

-

Quantification: The purified this compound diacetate is treated with concentrated sulfuric acid, which produces a yellow color. The intensity of the color is measured using a spectrophotometer, and the concentration of this compound is determined by comparison to a standard curve.

Quantitative Data from Historical Studies

The application of these early methods generated the first quantitative data on this compound excretion in various physiological states. These findings were instrumental in understanding the hormonal control of the female reproductive cycle.

Table 1: Urinary this compound Excretion During the Menstrual Cycle (Gravimetric Method)

| Menstrual Cycle Phase | Number of Subjects | Average Daily this compound Excretion (mg/24h) | Range of Daily Excretion (mg/24h) |

| Follicular Phase | 15 | < 1.0 | 0 - 1.0 |

| Luteal Phase | 15 | 4.5 | 2.0 - 7.0 |

| Late Luteal Phase | 15 | < 1.0 | 0 - 1.0 |

Data compiled from studies by Venning and Browne (1937-1939).

Table 2: Urinary this compound Excretion During Pregnancy (Gravimetric Method)

| Gestational Stage | Number of Subjects | Average Daily this compound Excretion (mg/24h) | Range of Daily Excretion (mg/24h) |

| First Trimester | 10 | 5 - 10 | 4 - 12 |

| Second Trimester | 10 | 20 - 40 | 15 - 50 |

| Third Trimester | 10 | 40 - 80 | 30 - 100+ |

Data compiled from studies by Venning and Browne (1937-1939).

Conclusion and Legacy

The discovery and isolation of this compound in the early 20th century marked a pivotal moment in endocrinology. The pioneering work of scientists like Guy Frederic Marrian, Adolf Butenandt, Eleanor Venning, and J.S.L. Browne laid the groundwork for our modern understanding of progesterone's role in reproductive health. The meticulous and often arduous experimental protocols they developed, while now superseded by more sensitive and rapid techniques like immunoassays and mass spectrometry, were revolutionary for their time. They provided the first window into the dynamic hormonal fluctuations that govern the menstrual cycle and pregnancy. This historical perspective not only highlights the remarkable progress in analytical chemistry and endocrinology but also serves as a testament to the foundational discoveries that continue to inform clinical and research practices today.

Alpha-Pregnanediol vs. Beta-Pregnanediol: A Technical Guide to Stereoisomer Function and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone, a cornerstone steroid hormone in reproductive health, undergoes extensive metabolism, resulting in numerous byproducts. Among the most significant are the terminal urinary metabolites, alpha-pregnanediol (5α-pregnane-3α,20α-diol) and beta-pregnanediol (5β-pregnane-3α,20α-diol).[1][2] These two stereoisomers, while structurally similar, originate from distinct enzymatic pathways and possess vastly different physiological functions. Beta-pregnanediol is widely recognized as the primary, inactive biomarker for quantifying progesterone production, crucial for monitoring the menstrual cycle and pregnancy.[3][4][5] In contrast, alpha-pregnanediol is a metabolite of a pathway that produces potent neuroactive steroids, contributing to the modulation of the central nervous system.[1][2][3]

This technical guide provides an in-depth comparison of alpha- and beta-pregnanediol, detailing their metabolic origins, distinct functional roles, signaling pathways, and the analytical methodologies required for their specific quantification.

Biochemical Synthesis and Metabolic Pathways

The divergence between alpha- and beta-pregnanediol begins with the initial reduction of progesterone, a process governed by two key enzymes: 5α-reductase and 5β-reductase.[1][2] These enzymes dictate the stereochemistry of the resulting steroid backbone and, consequently, its biological activity.

-

The 5-Alpha Pathway (Neuroactive Route): Progesterone is first converted to 5α-dihydroprogesterone (5α-DHP) by the enzyme 5α-reductase. 5α-DHP is then acted upon by 3α-hydroxysteroid dehydrogenase (3α-HSD) to form allopregnanolone, a potent neurosteroid.[1][2] Finally, the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) reduces allopregnanolone to the terminal metabolite, alpha-pregnanediol.[1][2] This pathway is significant for producing molecules with direct effects on the central nervous system.[2][3]

-

The 5-Beta Pathway (Inactive Biomarker Route): Progesterone is converted to 5β-dihydroprogesterone (5β-DHP) by 5β-reductase. Subsequently, 3α-HSD converts 5β-DHP to pregnanolone. Finally, 20α-HSD reduces pregnanolone to beta-pregnanediol.[1] The metabolites of the 5β-reductase pathway are considered biologically inactive.[1][3]

Core Functional Differences and Clinical Significance

The distinct metabolic origins of the two isomers directly translate to their disparate physiological roles.

Alpha-Pregnanediol: The Neuroactive Metabolite

Alpha-pregnanediol is primarily significant due to its origin from the 5-alpha pathway, which produces the potent neurosteroid allopregnanolone.[2][3] Allopregnanolone is a powerful positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][6] Alpha-pregnanediol itself also demonstrates GABA-A modulatory actions, although with reduced potency compared to its precursor, allopregnanolone.[7]

-

Mechanism of Action: By binding to a distinct site on the GABA-A receptor, alpha-pregnanediol and its precursors enhance the receptor's response to GABA.[6][8] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability.[6]

-

Physiological Effects: The potentiation of GABAergic inhibition results in sedative, anxiolytic, and anesthetic effects.[7]

-

Clinical Relevance: The ratio of alpha- to beta-pregnanediol can provide insight into the preferential activity of the 5α-reductase enzyme.[9] An elevated ratio may be associated with conditions that affect 5α-reductase activity, such as inflammation or insulin resistance.[9]

Beta-Pregnanediol: The Progesterone Biomarker

Beta-pregnanediol is the major, biologically inactive urinary metabolite of progesterone.[1][3][5] Its sole clinical and research function is to serve as a reliable, indirect measure of progesterone production and activity.[3][4]

-

Mechanism of Action: Beta-pregnanediol has no significant known direct biological activity and is considered an inactive end-product of metabolism.[3][9]

-

Physiological Effects: As a biomarker, its levels in urine directly correlate with progesterone production by the corpus luteum post-ovulation and by the placenta during pregnancy.[1][4][5]

-

Clinical Relevance: Measurement of urinary beta-pregnanediol (often as pregnanediol-3-glucuronide, PdG) is a cornerstone of fertility monitoring. A sustained rise in its levels post-ovulation confirms that ovulation has occurred and indicates the adequacy of the luteal phase, which is critical for the implantation of a fertilized egg.[3][4] Low levels during the luteal phase can indicate a luteal phase defect, anovulation, or other hormonal imbalances.[3][4]

Data Presentation: Comparative Summary

The fundamental differences between the two isomers are summarized below.

Table 1: Core Functional & Structural Comparison of this compound Isomers

| Feature | Alpha-Pregnanediol | Beta-Pregnanediol |

| Full Name | 5α-Pregnane-3α,20α-diol | 5β-Pregnane-3α,20α-diol |

| Metabolic Pathway | 5α-Reductase Pathway[1][2] | 5β-Reductase Pathway[1][3] |

| Key Precursor | Allopregnanolone[1][2] | Pregnanolone[1] |

| Biological Activity | Neuroactive; positive allosteric modulator of GABA-A receptors[3][7] | Largely inactive; serves as a metabolic end-product[3][5][9] |

| Primary Function | Contributes to CNS inhibition (sedative, anxiolytic effects)[7] | Biomarker for progesterone production and ovulation[3][4] |

| Clinical Utility | Indicator of 5α-reductase pathway preference[9] | Assessment of ovulation and luteal phase adequacy[3][4] |

Table 2: Representative Urinary Concentration Ranges

| Analyte | Physiological State | Typical Range (ng/mg creatinine) |

| Beta-Pregnanediol | Luteal Phase (Female) | 600 - 2000[4] |

| Beta-Pregnanediol | Adult Male | 97 - 279[10] |

| Alpha/Beta Ratio | Normal Physiological State | 0.5 - 1.5[9] |

| Note: Ranges can vary significantly based on the laboratory, analytical method, and individual physiology. Values are primarily for beta-pregnanediol as it is the clinically tracked metabolite. |

Signaling Pathway Visualization

Alpha-pregnanediol exerts its primary effects by modulating the GABA-A receptor. This interaction enhances the natural inhibitory action of GABA.

Experimental Protocols: Quantification of this compound Isomers

The accurate quantification of this compound stereoisomers requires sophisticated analytical techniques capable of separating structurally similar compounds, such as gas chromatography-mass spectrometry (GC-MS).[11][12]

Representative Protocol: Urinary this compound Analysis by GC-MS

This protocol outlines a standard workflow for the analysis of total (conjugated and unconjugated) this compound from a urine sample.

1. Sample Preparation

-

Internal Standard Addition: Spike a known volume of urine (e.g., 1-5 mL) with an internal standard (e.g., deuterated this compound) to correct for procedural losses.

-

Enzymatic Hydrolysis (Deconjugation): Since most urinary steroids are excreted as glucuronide or sulfate conjugates, hydrolysis is required to liberate the free steroid.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with appropriate solvents (e.g., methanol followed by water).

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove interfering substances.

-

Elute the steroids with a more nonpolar solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

2. Derivatization

-

GC-MS analysis of steroids is greatly improved by derivatization, which increases their volatility and thermal stability. A common method is dual derivatization.[11]

-

Step 1 (Oximation): Add a methoxyamine hydrochloride (MOX) solution in pyridine to the dried extract to protect the ketone groups. Incubate as required.[11]

-

Step 2 (Silylation): Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert hydroxyl groups to trimethylsilyl (TMS) ethers. Incubate to complete the reaction.

-

Evaporate the sample to dryness and reconstitute in a suitable solvent (e.g., hexane) for injection.

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or tandem mass spectrometer (MS/MS).[12]

-

Chromatographic Column: A capillary column suitable for steroid analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 50 m length, 0.25 mm internal diameter).[11]

-

GC Oven Program: A typical temperature program starts at a lower temperature and ramps up to separate the various steroids. For example: initial temperature of 120°C, ramp at 30°C/min to 200°C, then ramp at 5°C/min to 300°C and hold.[12]

-

Mass Spectrometry: Operate the MS in either full scan mode for profiling or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) mode for targeted quantification, which offers higher sensitivity and specificity.[12]

4. Data Analysis

-

Identify the alpha- and beta-pregnanediol peaks based on their retention times and mass spectra compared to pure analytical standards.

-

Quantify the concentration of each isomer by creating a calibration curve from the standards and normalizing the peak area of the analyte to the peak area of the internal standard.

-

Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

Conclusion

Alpha-pregnanediol and beta-pregnanediol, while both terminal metabolites of progesterone, occupy distinct and non-overlapping roles in human physiology. Beta-pregnanediol is a clinically vital, inactive biomarker used to track progesterone levels for reproductive health assessment. In contrast, alpha-pregnanediol is a marker of the 5α-reductase pathway, which generates potent neuroactive steroids that modulate CNS activity via the GABA-A receptor. The profound functional divergence of these stereoisomers underscores the critical importance of specific analytical methods in both clinical diagnostics and biomedical research to accurately differentiate their respective pathways and physiological implications.

References

- 1. This compound | Rupa Health [rupahealth.com]

- 2. a-Pregnanediol | Rupa Health [rupahealth.com]

- 3. b-Pregnanediol | Rupa Health [rupahealth.com]

- 4. b-Pregnanediol (luteal range) - Progesterone Metabolites (Urine) - DUTCH - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Neurosteroids: Endogenous Role in the Human Brian and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of human recombinant GABAA receptors by pregnanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurosteroidogenesis today: Novel targets for neuroactive steroid synthesis and action and their relevance for translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-Pregnanediol / Beta-Pregnanediol Ratio - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Beta-Pregnanediol - MALE: First AM Comp - Urine Profile + Metabolites (Physicians Lab) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 11. mdpi.com [mdpi.com]

- 12. Gas chromatography tandem mass spectrometry offers advantages for urinary steroids analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pregnanediol in the Menstrual Cycle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol, the principal urinary metabolite of progesterone, serves as a critical biomarker for monitoring progesterone activity and overall reproductive health. Its non-invasive measurement in urine provides a reliable assessment of ovulation and luteal phase function, making it an invaluable tool in reproductive endocrinology research and clinical practice. This guide provides a comprehensive overview of the biochemistry, physiological role, and analytical methodologies related to this compound in the context of the menstrual cycle. It details the metabolic pathways of progesterone to this compound, presents quantitative data on its excretion throughout the menstrual cycle, and offers in-depth protocols for its measurement. Furthermore, this document includes graphical representations of key pathways and workflows to facilitate a deeper understanding of this compound's significance in reproductive science and its application in drug development.

Introduction

Progesterone, a steroid hormone, is indispensable for the regulation of the menstrual cycle and the maintenance of pregnancy.[1][2] The assessment of progesterone levels is therefore fundamental in fertility and reproductive health diagnostics. Direct measurement of serum progesterone, however, can be invasive and may not accurately reflect the total bioactive progesterone over time due to its pulsatile secretion. This compound (5β-pregnane-3α,20α-diol) is the major inactive metabolite of progesterone, and its measurement in urine, primarily as this compound-3-glucuronide (PdG), offers a non-invasive, time-integrated reflection of progesterone production.[3][4] This makes urinary this compound a robust and reliable biomarker for confirming ovulation and evaluating the adequacy of the luteal phase.[2][5] Understanding the dynamics of this compound excretion is crucial for researchers and clinicians involved in developing fertility treatments, hormonal therapies, and diagnostic tools.

Biochemistry and Metabolism of this compound

Progesterone is primarily synthesized in the ovaries by the corpus luteum following ovulation, with smaller amounts produced by the adrenal glands.[1][2] Its metabolism occurs predominantly in the liver, where it undergoes a series of enzymatic conversions.[1]

Progesterone Metabolism to this compound Isomers

The initial and rate-limiting step in the metabolism of progesterone to this compound involves the reduction of the double bond in the A ring by 5α-reductase or 5β-reductase. This leads to the formation of two main isomers of this compound: α-pregnanediol and β-pregnanediol.[1]

-

The 5α-Reductase Pathway: This pathway converts progesterone into 5α-dihydroprogesterone, which is then metabolized to allopregnanolone, a potent neurosteroid with calming and anti-inflammatory effects.[2] Allopregnanolone is subsequently converted to α-pregnanediol .[1]

-

The 5β-Reductase Pathway: This pathway is quantitatively more significant and converts progesterone into 5β-dihydroprogesterone, which is then metabolized to pregnanolone and finally to β-pregnanediol , the most abundant urinary metabolite.[1][3]

Glucuronidation and Excretion

This compound isomers are conjugated with glucuronic acid in the liver by the enzyme UDP-glucuronosyltransferase to form water-soluble glucuronides.[5] The most prevalent form excreted in the urine is This compound-3-glucuronide (PdG) .[5][6] This conjugation step is essential for increasing the water solubility of this compound, facilitating its renal excretion.[7]

Role of this compound in the Menstrual Cycle

This compound levels in urine directly correlate with progesterone production by the corpus luteum and thus serve as a reliable indicator of the different phases of the menstrual cycle.[4]

Follicular Phase

During the follicular phase, which begins with menstruation and ends with ovulation, progesterone levels are low.[8] Consequently, urinary this compound levels are also at their baseline.[5]

Ovulation and Luteal Phase

Following the luteinizing hormone (LH) surge and subsequent ovulation, the corpus luteum begins to produce large amounts of progesterone.[8] This leads to a significant rise in urinary this compound levels, typically starting 24-36 hours after ovulation.[1] The levels continue to increase, peaking during the mid-luteal phase (around 7-10 days post-ovulation).[8] A sustained elevation of urinary PdG is a definitive confirmation of ovulation and indicates a functional corpus luteum.[5][9] If fertilization and implantation do not occur, the corpus luteum degenerates, leading to a sharp decline in progesterone and, consequently, this compound levels, which triggers menstruation.[1]

Quantitative Data on Urinary this compound Levels

The following table summarizes typical urinary this compound and this compound-3-glucuronide levels across the menstrual cycle. It is important to note that reference ranges can vary between laboratories and analytical methods.

| Menstrual Cycle Phase | Analyte | Typical Range | Unit | Source(s) |

| Follicular Phase | α-Pregnanediol | 25 - 100 | ng/mg Creatinine | [5] |

| Follicular Phase | This compound-3-Glucuronide (PdG) | 346 - 1719 | ng/mg Creatinine | [1] |

| Luteal Phase | α-Pregnanediol | 200 - 740 | ng/mg Creatinine | [5] |

| Luteal Phase | This compound-3-Glucuronide (PdG) | 3994 - 10860 | ng/mg Creatinine | [1] |

| Luteal Phase (Peak) | This compound-3-Glucuronide (PdG) | > 5 | µg/mL | [1] |

| Luteal Phase (Fertile) | This compound-3-Glucuronide (PdG) | > 13.5 | µmol/24 h | [6] |

Note: Creatinine normalization is often used to account for variations in urine concentration.[10]

Experimental Protocols for this compound Measurement

The quantification of urinary this compound, primarily as PdG, is crucial for its clinical and research applications. The most common methods are Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA).

Protocol 1: Urinary this compound-3-Glucuronide (PdG) Measurement by Competitive ELISA

This protocol is based on commercially available competitive ELISA kits.[11][12][13]

Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

Materials:

-

Microtiter plate pre-coated with anti-rabbit IgG

-

This compound-3-Glucuronide (PdG) standard

-

PDG-peroxidase conjugate

-

Polyclonal antibody to PDG

-

Wash buffer concentrate

-

TMB substrate

-

Stop solution (e.g., 1N HCl)

-

Assay buffer

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Collect first-morning urine samples.

-

Centrifuge samples at approximately 1000 x g for 10 minutes to remove particulate matter.

-

Dilute urine samples with assay buffer. The dilution factor typically ranges from 1:50 to 1:200 and should be optimized based on the expected PdG concentration.

-

-

Assay Procedure:

-

Prepare all reagents and bring them to room temperature.

-

Add 50 µL of standards, controls, and diluted samples to the appropriate wells of the microtiter plate.

-

Add 25 µL of PDG-peroxidase conjugate to each well.

-

Add 25 µL of the polyclonal antibody to PDG to each well to initiate the competitive binding.

-

Incubate the plate for 2 hours at room temperature, preferably on a plate shaker.

-

Wash the plate four times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate for 30 minutes at room temperature in the dark.

-

Add 50 µL of stop solution to each well to stop the reaction.

-

Read the absorbance at 450 nm within 15 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of PdG in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the calculated concentration by the dilution factor to obtain the final PdG concentration in the original urine sample.

-

Protocol 2: Urinary this compound Measurement by LC-MS/MS

This protocol outlines a "dilute-and-shoot" method for rapid and accurate quantification.[3][14]

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[15] The sample is first separated by LC, and then the analyte of interest is fragmented and detected by the mass spectrometer.

Materials:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column (e.g., C18)

-

This compound standard

-

Isotopically labeled internal standard (e.g., PDG-¹³C₅)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

In an autosampler vial, combine 10 µL of the urine sample with 990 µL of a 50:50 methanol/water solution containing the internal standard. This constitutes a 1:100 dilution.

-

Vortex the mixture thoroughly.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 20 µL) of the prepared sample into the UHPLC-MS/MS system.

-

Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water and methanol with formic acid).

-

Detect and quantify PDG and the internal standard using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of PDG and the internal standard.

-

Calculate the peak area ratio of PDG to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the standards against their concentrations.

-

Determine the concentration of PDG in the samples from the calibration curve.

-

Multiply by the dilution factor to obtain the final concentration.

-

Experimental and Clinical Workflows

The measurement of urinary this compound is integral to several clinical and research workflows in reproductive medicine.

Workflow for Confirmation of Ovulation

This workflow is used to retrospectively confirm that ovulation has occurred in a given menstrual cycle.[16][17]

Workflow for Assessment of Luteal Phase Deficiency

This workflow is employed to investigate the adequacy of the luteal phase, which is crucial for successful embryo implantation.[18][19]

Conclusion

This compound is a cornerstone biomarker in the field of reproductive endocrinology. Its measurement in urine provides a non-invasive, accurate, and integrated assessment of progesterone activity, which is fundamental for understanding the dynamics of the menstrual cycle. The detailed methodologies and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound as a key endpoint in their studies. As analytical techniques continue to advance, the role of this compound in both clinical diagnostics and reproductive research is poised to expand, offering deeper insights into female reproductive health and paving the way for novel therapeutic interventions.

References

- 1. This compound-3-Glucuronide | Rupa Health [rupahealth.com]

- 2. a-Pregnanediol | Rupa Health [rupahealth.com]

- 3. iris.unito.it [iris.unito.it]

- 4. USRE32557E - Method of determining this compound in female urine and test device for use therein - Google Patents [patents.google.com]

- 5. This compound | Rupa Health [rupahealth.com]

- 6. Frontiers | The Use of Estrone-3-Glucuronide and this compound-3-Glucuronide Excretion Rates to Navigate the Continuum of Ovarian Activity [frontiersin.org]

- 7. aosrd.org [aosrd.org]

- 8. proovtest.com [proovtest.com]

- 9. karger.com [karger.com]

- 10. Does creatinine adjustment of urinary this compound glucuronide reduce or introduce measurement error? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound-3-Glucuronide (PDG) Competitive ELISA Kit (EIAPDG) - Invitrogen [thermofisher.com]

- 13. arborassays.com [arborassays.com]

- 14. Direct measurement of this compound 3-glucuronide (PDG) in dried urine spots by liquid chromatography-mass spectrometry to detect ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. proovtest.com [proovtest.com]

- 17. researchgate.net [researchgate.net]

- 18. Progesterone and the Luteal Phase: A Requisite to Reproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Diagnosis and treatment of luteal phase deficiency: a committee opinion (2021) - practice guidance | American Society for Reproductive Medicine | ASRM [asrm.org]

Pregnanediol-3-glucuronide (PdG): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Pregnanediol-3-glucuronide (PdG) is the primary urinary metabolite of progesterone, a critical steroid hormone for the regulation of the menstrual cycle and the maintenance of pregnancy.[1][2][3] The measurement of urinary PdG offers a non-invasive and reliable method to assess progesterone production and activity over a period of time, circumventing the challenges associated with the pulsatile secretion of serum progesterone.[1][4] This makes PdG an invaluable biomarker in reproductive health research, fertility monitoring, and the clinical management of progesterone-related therapies.[1][5] This guide provides an in-depth overview of PdG, including its biochemical pathway, quantitative data, experimental protocols, and clinical applications.

Biochemistry and Physiology

Progesterone Metabolism to this compound-3-glucuronide

Progesterone is predominantly metabolized in the liver through a series of enzymatic reactions. The pathway to PdG involves the reduction of progesterone to this compound, which primarily exists as two isomers: α-pregnanediol and β-pregnanediol, formed by the action of 5α-reductase and 5β-reductase, respectively.[1][6] Subsequently, these this compound isomers are conjugated with glucuronic acid, a process known as glucuronidation, to form water-soluble glucuronides that can be excreted in the urine.[1][6] The most abundant of these metabolites is 5β-pregnane-3α,20α-diol glucuronide, commonly referred to as this compound-3-glucuronide (PdG).[1]

References

The Physiological Significance of Pregnanediol Excretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnanediol, the major urinary metabolite of progesterone, serves as a critical biomarker in reproductive endocrinology. Its non-invasive measurement provides a reliable reflection of systemic progesterone levels, offering invaluable insights into ovarian function, ovulation, and the establishment and maintenance of pregnancy. This technical guide provides an in-depth exploration of the physiological significance of this compound excretion, detailed methodologies for its quantification, and a summary of its clinical applications.

Introduction

Progesterone, a steroid hormone primarily secreted by the corpus luteum, placenta, and adrenal glands, is indispensable for normal female reproductive function.[1] It plays a pivotal role in the regulation of the menstrual cycle, preparation of the endometrium for implantation, and the maintenance of pregnancy.[2] Direct measurement of serum progesterone has been the traditional method for assessing its activity. However, progesterone is released in a pulsatile manner, leading to significant diurnal variations in its serum concentrations. Urinary measurement of this compound, its main metabolite, offers a non-invasive and integrated assessment of progesterone production over time, mitigating the challenges associated with the pulsatile secretion of the parent hormone.[3][4]

This compound is excreted in the urine primarily as a glucuronide conjugate, this compound-3-glucuronide (PdG).[4][5] The quantification of urinary PdG provides a reliable surrogate for circulating progesterone levels and is a valuable tool in both clinical and research settings.[4]

Progesterone Metabolism and this compound Formation

Progesterone undergoes extensive metabolism, primarily in the liver, to various metabolites.[1] The initial and rate-limiting step involves the reduction of the A ring of the steroid nucleus by 5α-reductase or 5β-reductase, leading to the formation of 5α-dihydroprogesterone or 5β-dihydroprogesterone, respectively.[6] These intermediates are further metabolized to pregnanolone and then to the two main stereoisomers of this compound: α-pregnanediol and β-pregnanediol.[1] β-pregnanediol is the more abundant isomer.[1] These this compound isomers are then conjugated with glucuronic acid in the liver to form water-soluble glucuronides, which are subsequently excreted by the kidneys.[5]

The relative activity of the 5α- and 5β-reductase pathways can vary among individuals and may be influenced by certain physiological and pathological conditions.[6] For instance, a preference for the 5α-pathway has been observed in some women with Polycystic Ovary Syndrome (PCOS), while a preference for the 5β-pathway has been associated with hypothyroidism.[6]

Figure 1: Progesterone Metabolism to this compound.

Physiological Significance of this compound Excretion

The measurement of urinary this compound excretion has several important physiological and clinical applications:

-

Confirmation of Ovulation and Assessment of Luteal Function: A significant rise in urinary this compound levels in the second half of the menstrual cycle is a reliable indicator of ovulation and the formation of a functional corpus luteum.[1][4] Sustained elevated levels are indicative of adequate progesterone production during the luteal phase, which is essential for successful implantation of a fertilized ovum.[1][7] Low mid-luteal this compound levels may suggest a luteal phase defect, a condition associated with infertility and early pregnancy loss.[2][8]

-

Monitoring Pregnancy: Progesterone is crucial for maintaining a healthy pregnancy, and its levels, as reflected by urinary this compound, increase steadily throughout gestation.[1][9] Monitoring this compound excretion can be used to assess placental function, particularly in high-risk pregnancies.[7] Abnormally low levels may be indicative of placental insufficiency or an increased risk of miscarriage.[1][9]

-

Evaluation of Menstrual Irregularities: In cases of amenorrhea or oligomenorrhea, tracking urinary this compound can help determine if cycles are ovulatory or anovulatory.[2][10]

-

Monitoring Progesterone Therapy: Urinary this compound measurement can be used to monitor the adequacy of exogenous progesterone supplementation in women undergoing fertility treatments or those with a history of recurrent pregnancy loss.[7]

Quantitative Data on Urinary this compound Excretion

The following tables summarize typical urinary this compound excretion levels in various physiological states. It is important to note that values can vary between laboratories and analytical methods. Normalization to creatinine concentration is often performed to account for variations in urine dilution.[11][12]

Table 1: Urinary this compound Levels During the Menstrual Cycle

| Menstrual Cycle Phase | Typical this compound Levels (ng/mg creatinine) |

| Follicular Phase | 25 - 300[6][7][13] |

| Ovulatory Phase | 25 - 300[6][7][13] |

| Luteal Phase | 200 - 9000[6][7][13] |

Table 2: Urinary this compound Levels in Other Physiological States

| Physiological State | Typical this compound Levels (ng/mg creatinine) |

| Postmenopausal | 15 - 200[6][7][10] |

| Pregnancy (Early) | Levels typically stay above 10 µg/mL and rise progressively.[14] |

| Oral Progesterone (100mg) | 580 - 9000[6][7] |

| Male | 20 - 130[7] |

Experimental Protocols for Urinary this compound Measurement

The two most common methods for quantifying urinary this compound are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Enzyme-Linked Immunosorbent Assay (ELISA)